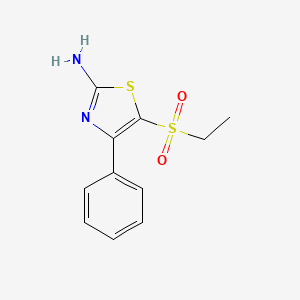

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole

Descripción

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

UV-Vis Spectroscopy

- $$ \lambda_{\text{max}} $$: 275 nm (π→π$$ ^* $$ transitions in thiazole and phenyl systems).

Propiedades

IUPAC Name |

5-ethylsulfonyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-2-17(14,15)10-9(13-11(12)16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQNFSFLIVVYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650208 | |

| Record name | 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-52-9 | |

| Record name | 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole can be achieved through various methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas .

Industrial Production Methods: Industrial production of thiazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method has been used to produce various thiazole derivatives, including this compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound exhibits a wide range of pharmacological activities, which are primarily attributed to its structural characteristics. The following are key areas where 2-amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole has shown promise:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with a thiadiazole core can inhibit cancer cell proliferation through various mechanisms:

- Cell Viability and Apoptosis : In vitro studies using LoVo and MCF-7 cancer cell lines have demonstrated that derivatives can significantly reduce cell viability and induce apoptosis. For instance, a derivative of this compound exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 2g | LoVo | 2.44 | Anti-proliferative |

| MCF-7 | 23.29 | Moderate effect |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Thiadiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi:

- Antibacterial Activity : Compounds derived from the thiadiazole structure have been reported to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .

Other Biological Activities

Beyond its anticancer and antimicrobial properties, this compound has been linked to various other biological effects:

- Anti-inflammatory : Some derivatives have shown anti-inflammatory properties.

- Anticonvulsant : The compound has potential applications in treating epilepsy and other seizure disorders.

General Synthetic Pathway

A typical synthetic route involves:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : Introduction of the ethylsulfonyl and phenyl groups through electrophilic aromatic substitution or nucleophilic addition.

Anticancer Case Study

A recent study synthesized several thiadiazole derivatives and assessed their anticancer properties using various assays (cell viability, apoptosis induction). The compound demonstrated promising results in reducing tumor cell growth while exhibiting low toxicity to normal cells .

Antimicrobial Case Study

In another investigation, a series of thiadiazole derivatives were tested for antimicrobial efficacy against multiple bacterial strains. The results indicated that certain modifications to the thiadiazole core significantly enhanced antibacterial activity .

Mecanismo De Acción

The mechanism of action of 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and the presence of functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways . For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial enzyme function .

Comparación Con Compuestos Similares

Comparison with Similar Thiazole Derivatives

Thiazole derivatives are renowned for their structural versatility and bioactivity. Below is a detailed comparison of 2-amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole with structurally related compounds, emphasizing substituent effects and biological relevance.

Substituent-Driven Structural and Functional Differences

Table 1: Key Substituents and Their Impacts

| Compound Name | Substituents (Positions) | Key Properties/Bioactivity |

|---|---|---|

| This compound | -NH₂ (2), -SO₂C₂H₅ (5), -Ph (4) | Enhanced stability, potential antimicrobial/anticancer activity |

| 2-Amino-4-(phenylsulfonyl)-1,3-thiazole | -NH₂ (2), -SO₂Ph (4) | Anticancer activity (e.g., kinase inhibition) |

| 5-Chloro-2-ethynyl-1,3-thiazole | -Cl (5), -C≡CH (2) | High reactivity, antimicrobial applications |

| Sulfathiazole | -SO₂NHR (5), -NH₂ (2) | Broad-spectrum antimicrobial |

| 2-(Phenylthio)thiazole | -SPh (2) | Anticancer (apoptosis induction) |

| N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide | -F (aryl), -CH₃ (5), -OPh (side chain) | Antifungal, anti-inflammatory |

Key Observations:

- Electron-Withdrawing Groups (EWGs): The ethylsulfonyl group (-SO₂C₂H₅) in the target compound enhances oxidative stability compared to simpler sulfonamides (e.g., sulfathiazole) or halogens (e.g., -Cl in ). This group may improve binding to enzymes or receptors requiring polar interactions .

- Amino Group: The -NH₂ group at position 2 is a common feature in bioactive thiazoles, facilitating hydrogen bonding in molecular targets (e.g., antimicrobial or anticancer agents) .

Table 2: Bioactivity Profiles

| Compound | Primary Bioactivity | Mechanism/Application |

|---|---|---|

| This compound | Antimicrobial (predicted) | Likely targets bacterial sulfonamide-binding proteins |

| 2-Amino-4-(phenylsulfonyl)-thiazole | Anticancer | Inhibits tyrosine kinases via sulfonamide-kinase interactions |

| 5-Chloro-2-ethynyl-1,3-thiazole | Antimicrobial | Disrupts bacterial cell wall synthesis |

| Sulfathiazole | Antimicrobial | Competitive inhibition of dihydropteroate synthase |

| 2-(Phenylthio)thiazole | Anticancer | Induces apoptosis via ROS generation |

Insights:

- The target compound’s ethylsulfonyl group may mimic the sulfonamide moiety in sulfathiazole, suggesting overlapping antimicrobial mechanisms. However, its phenyl substitution could broaden activity against resistant strains .

- Compared to halogenated analogs (e.g., 5-chloro derivatives in ), the ethylsulfonyl group offers reduced toxicity risks while maintaining reactivity .

Physicochemical Properties

Table 3: Solubility and Reactivity

| Compound | Solubility (Predicted) | Reactivity Notes |

|---|---|---|

| This compound | Low in water, high in DMSO | Stable under acidic conditions due to EWGs |

| 2-Amino-thiazole | Moderate in water | Prone to oxidation at position 5 |

| 5-Methylthiazole-2-sulfonamide | High in polar solvents | Hydrolytically unstable at high pH |

Analysis:

- The ethylsulfonyl group reduces water solubility compared to simpler sulfonamides but improves compatibility with organic synthesis protocols .

- Stability under acidic conditions makes the target compound suitable for oral drug formulations, unlike hydrolytically labile analogs (e.g., 5-methylthiazole-2-sulfonamide) .

Actividad Biológica

Introduction

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 268.4 g/mol. The compound features an ethylsulfonyl group and an amino group that contribute to its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.4 g/mol |

| CAS Number | 1000018-52-9 |

Target of Action

Thiazole derivatives, including this compound, exhibit a variety of biological activities through interactions with specific molecular targets. These include:

- Analgesic and Anti-inflammatory Effects : The compound has been associated with pain relief and reduction of inflammation, likely through modulation of biochemical pathways related to inflammatory responses.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment .

Biochemical Pathways

The biological activity of thiazole derivatives often involves multiple biochemical pathways. For instance, the presence of the amino group allows for potential interactions with receptors or enzymes involved in pain signaling and inflammation.

Antimicrobial Activity

Research has shown that derivatives of thiazole can exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 µg/mL |

| Escherichia coli | 47.5 µg/mL |

| Candida albicans | 40.0 µg/mL |

These results suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is crucial for developing new anti-inflammatory agents .

Anticancer Potential

Emerging studies indicate that thiazole derivatives may also possess anticancer properties. The structural characteristics of this compound allow it to interact with cellular pathways involved in tumor growth and proliferation. Research into similar thiazole compounds has shown promise in inhibiting cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The findings highlighted its superior activity against Staphylococcus aureus compared to standard antibiotics like ampicillin, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory activity, the compound was tested in animal models for its ability to reduce paw edema induced by carrageenan. Results indicated a significant reduction in inflammation markers compared to control groups, supporting its use as an anti-inflammatory agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.